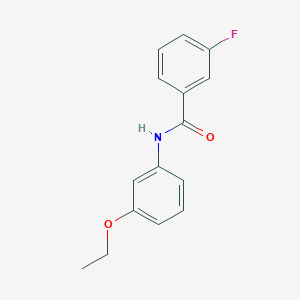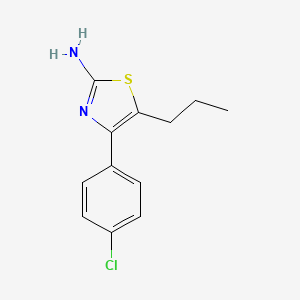
2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide, also known as propanil, is a widely used herbicide in agriculture. It was first introduced in the 1950s and has since become a popular choice for controlling weeds in rice paddies, as well as in other crops such as cotton, maize, and wheat. Propanil is known for its broad-spectrum activity against a wide range of weeds, making it an effective tool for farmers worldwide.
作用機序
Propanil works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by interfering with the electron transport chain in chloroplasts, which is responsible for the production of ATP and NADPH. Propanil specifically targets photosystem II, which is involved in the light-dependent reactions of photosynthesis.
Biochemical and Physiological Effects:
Propanil has been shown to have effects on the biochemical and physiological processes of plants. Studies have found that 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide can alter the levels of various metabolites in plants, including amino acids, carbohydrates, and organic acids. Propanil has also been found to affect the activity of enzymes involved in photosynthesis and respiration.
実験室実験の利点と制限
Propanil has several advantages for use in lab experiments. It is a relatively simple compound that is easy to synthesize and purify. Propanil is also readily available and has a long shelf life. However, 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has limitations in terms of its toxicity and potential effects on non-target organisms. Careful consideration must be given to the concentration and duration of exposure when using 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide in lab experiments.
将来の方向性
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide. One area of interest is the development of 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide analogs with improved herbicidal properties and reduced toxicity. Another area of research is the investigation of 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide's effects on soil microorganisms and the potential impacts on soil health. Additionally, there is a need for further research on the environmental fate and transport of 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide and its potential impacts on water quality.
In conclusion, 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide, or 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide, is a widely used herbicide with potential applications in scientific research. Its mechanism of action involves the inhibition of photosynthesis in plants, and it has been found to have effects on the biochemical and physiological processes of plants. While 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has advantages for use in lab experiments, careful consideration must be given to its potential toxicity and effects on non-target organisms. There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide, including the development of analogs with improved properties and further investigation of its environmental impacts.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide involves the reaction of 2-chlorophenol with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to form the final compound, 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide. The synthesis of 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide is relatively simple and can be carried out on a large scale, making it an economical choice for herbicide production.
科学的研究の応用
Propanil has been extensively studied for its herbicidal properties and its effects on the environment. Research has shown that 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide can have negative impacts on non-target organisms such as fish, insects, and plants. However, 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has also been found to have potential applications in scientific research.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c16-11-6-5-10(13(18)7-11)8-19-15(20)9-21-14-4-2-1-3-12(14)17/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVFDHIKSIULSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)


![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)

![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)

![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)